

# Crystal Structure Analysis of Bromophenyl Oxazole Derivatives: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate*

**Cat. No.:** B160566

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This technical guide provides an in-depth analysis of the crystal structures of bromophenyl oxazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a bromophenyl moiety can significantly influence the physicochemical properties and biological activity of these molecules. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for rational drug design and the development of structure-activity relationships (SAR).

## Crystallographic Data of Bromophenyl Oxazole Derivatives

The crystal structures of several bromophenyl oxazole and related heterocyclic derivatives have been determined, providing valuable insights into their molecular geometry, conformation, and intermolecular interactions. Below is a summary of the crystallographic data for two representative compounds.

Table 1: Crystallographic Data and Structure Refinement Details

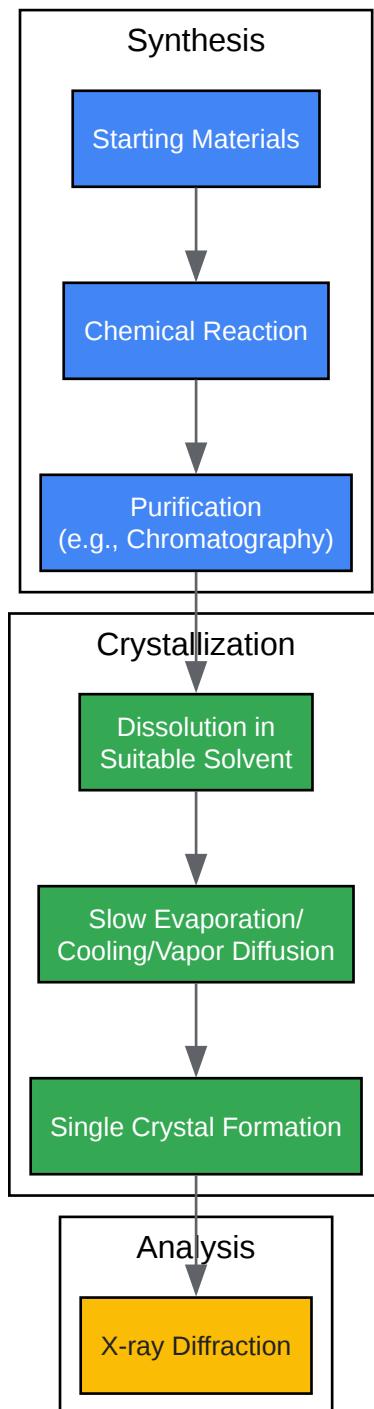
Parameter	1-(4-bromophenyl)but-3-yn-1-one	2-(3-Nitrophenyl)-2-oxazoline
Chemical formula	C <sub>10</sub> H <sub>7</sub> BrO	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>
Molar Mass ( g/mol )	223.07	208.17
Crystal system	Monoclinic	Monoclinic
Space group	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c
a (Å)	13.822(3)	8.528(1)
b (Å)	5.927(2)	10.134(1)
c (Å)	16.600(4)	11.001(1)
α (°)	90	90
β (°)	109.83(1)	108.98(1)
γ (°)	90	90
Volume (Å <sup>3</sup> )	1278.1(5)	899.1(2)
Z	4	4
Temperature (K)	293(2)	198(2)
Radiation type	Mo Kα	Mo Kα
Wavelength (Å)	0.71073	0.71073
R-factor	0.045	0.036
Ref.	<a href="#">[1]</a> <a href="#">[2]</a>	<a href="#">[3]</a>

## Experimental Protocols

The determination of the crystal structure of bromophenyl oxazole derivatives involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

## Synthesis and Crystallization

The synthesis of bromophenyl oxazole derivatives can be achieved through various organic chemistry methodologies. For instance, 2-(2-bromophenyl)oxazoline can be synthesized via the condensation reaction of N-( $\beta$ -hydroxyethyl)-o-bromobenzamide using thionyl chloride ( $\text{SOCl}_2$ ). [4] The general workflow for obtaining single crystals suitable for X-ray diffraction is depicted below.



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## Synthesis and Crystallization Workflow

A common method for growing single crystals is the slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.[1]

# X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[5] The following protocol is a generalized procedure for the crystallographic analysis of a bromophenyl oxazole derivative.

### Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam, typically Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).[5] The diffraction data are collected at a specific temperature, often 198 K or 293 K, by rotating the crystal.[1][3]
- **Data Reduction:** The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- **Structure Refinement:** The initial model is refined using full-matrix least-squares methods on  $F^2$ . This process minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]
- **Validation:** The final refined structure is validated using crystallographic software to ensure its quality and accuracy. The R-factor is a key indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.[1][3]

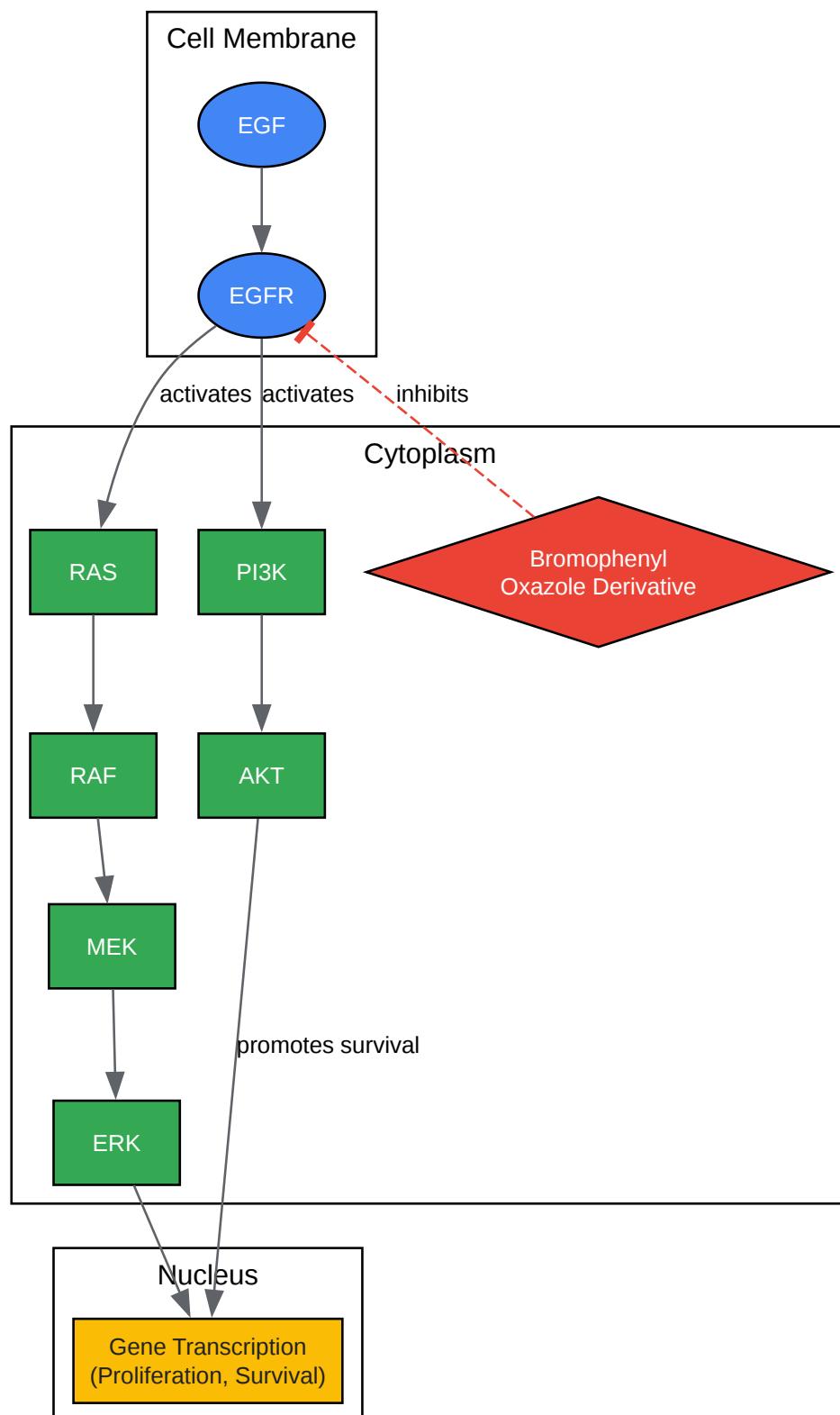
## Molecular Structure and Conformation

The analysis of the crystal structures of bromophenyl oxazole derivatives reveals important details about their molecular geometry. For instance, in 2-(3-nitrophenyl)-2-oxazoline, the oxazoline and aromatic rings are nearly coplanar, with a dihedral angle of  $8.79(5)^\circ$  between them.<sup>[3]</sup> In contrast, the dihedral angle between the two aromatic rings in 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, a related heterocyclic compound, is a much larger  $87.81(8)^\circ$ .<sup>[6]</sup> These conformational differences can have a significant impact on the biological activity of the molecules by influencing how they interact with their biological targets.

## Biological Activity and Signaling Pathways

Bromophenyl oxazole derivatives have shown promise as anticancer agents, with some compounds exhibiting inhibitory activity against key signaling pathways involved in cancer progression.<sup>[2]</sup> One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.<sup>[7][8]</sup> Small molecule inhibitors can block the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.<sup>[9]</sup>

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the inhibitory action of a small molecule inhibitor, such as a bromophenyl oxazole derivative.

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## Inhibition of EGFR Signaling Pathway

## Conclusion

The crystal structure analysis of bromophenyl oxazole derivatives provides essential information for understanding their chemical properties and biological activities. The detailed structural data obtained from X-ray crystallography, combined with synthesis and biological evaluation, is crucial for the rational design of new and more effective therapeutic agents. The ability of these compounds to inhibit key signaling pathways, such as the EGFR pathway, highlights their potential as anticancer drugs. Further research in this area, focusing on the synthesis of new derivatives and the detailed investigation of their structure-activity relationships, is warranted.

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